

In-Depth Technical Guide: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine

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Compound of Interest

Compound Name: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B582153

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **3-Bromo-5H-pyrrolo[2,3-b]pyrazine**, alongside standardized experimental protocols for the determination of its key physical characteristics. This document also visualizes a representative synthetic workflow where this compound serves as a critical intermediate, particularly in the development of kinase inhibitors.

Core Physical Properties

While specific experimental values for some physical properties of **3-Bromo-5H-pyrrolo[2,3-b]pyrazine** are not extensively reported in publicly available literature, the following data has been compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrN ₃	PubChem
Molecular Weight	198.02 g/mol	PubChem
Appearance	Solid (form may vary)	Sigma-Aldrich
CAS Number	1260665-49-3	ChemicalBook[1]
Melting Point	Not explicitly reported	N/A
Boiling Point	Not explicitly reported	N/A
Solubility	Not explicitly reported	N/A

Experimental Protocols

Given the limited availability of specific experimental data for **3-Bromo-5H-pyrrolo[2,3-b]pyrazine**, this section outlines general and widely accepted methodologies for determining the key physical properties of solid organic compounds. These protocols are representative of standard laboratory practices in chemical and pharmaceutical research.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a standard technique for its determination.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of finely powdered, dry **3-Bromo-5H-pyrrolo[2,3-b]pyrazine** is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.
- **Calibration:** The melting point apparatus should be calibrated using certified reference standards.
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).^{[2][3][4]}

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

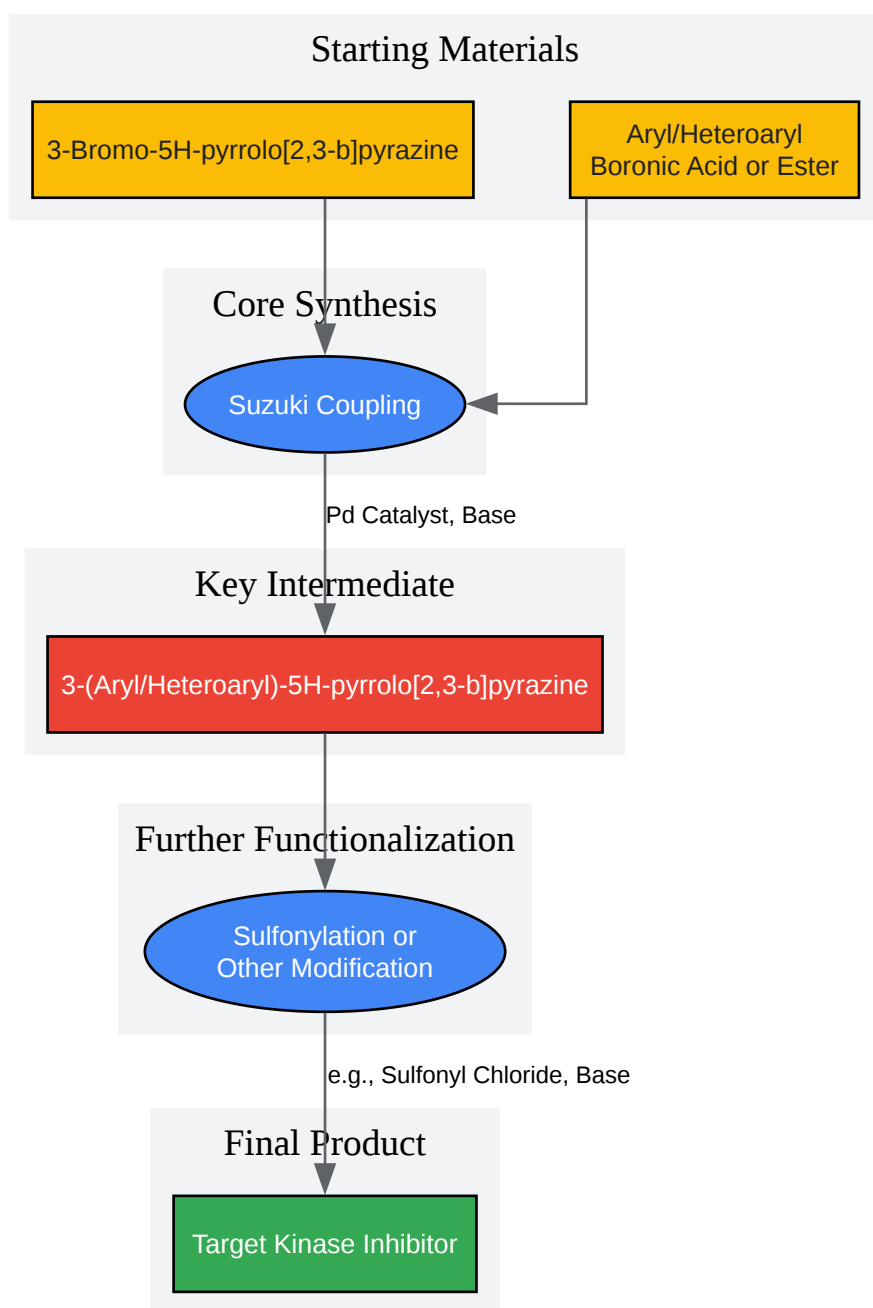
Procedure:

- **Sample Preparation:** An excess amount of solid **3-Bromo-5H-pyrrolo[2,3-b]pyrazine** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

- **Equilibration:** The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
- **Quantification:** The concentration of the dissolved compound in the filtrate is determined using a validated analytical method. The solubility is then expressed in units such as mg/mL or mol/L.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Application in Drug Discovery: A Synthetic Workflow

3-Bromo-5H-pyrrolo[2,3-b]pyrazine is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Research has demonstrated its utility as a scaffold for developing potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The following diagram illustrates a generalized synthetic workflow.



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Caption: Generalized synthetic workflow for kinase inhibitors.

Spectroscopic Characterization

While specific spectra for **3-Bromo-5H-pyrrolo[2,3-b]pyrazine** are proprietary to suppliers, the expected spectroscopic characteristics can be inferred.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would be expected to show signals corresponding to the protons on the pyrrole and pyrazine rings. The chemical shifts and coupling constants would be indicative of the electronic environment of the fused heterocyclic system. The NH proton of the pyrrole ring would likely appear as a broad singlet.
 - ^{13}C NMR: The spectrum would display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the bromine would be expected to have a chemical shift influenced by the halogen's electronegativity.
- Mass Spectrometry (MS):
 - The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom. Due to the nearly equal natural abundance of the ^{79}Br and ^{81}Br isotopes, the molecular ion peak ($[\text{M}]^+$) would appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M and M+2).^{[14][15][16][17]} This distinctive pattern is a key diagnostic feature for identifying brominated compounds.

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